molecular formula C9H6BrF3O2 B603142 3'-Bromo-2'-methoxy-2,2,2-trifluoroacetophenone CAS No. 1820639-77-7

3'-Bromo-2'-methoxy-2,2,2-trifluoroacetophenone

Cat. No. B603142
CAS RN: 1820639-77-7
M. Wt: 283.04g/mol
InChI Key: LJLMLOGPFMENEK-UHFFFAOYSA-N
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Description

3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone is an organic chemical compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04g/mol . It is known for its use in the synthesis of various compounds.


Synthesis Analysis

The synthesis of 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone can be achieved by adding successively 1.6 M n-BuLi in hexane, then after 10 min, N,N-diethyltrifluoroacetamide (5 min) to a solution of 1-bromo-3-methoxybenzene in THF at -78° under argon and stirring the mixture for 2 h (88%) .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one . The InChI code is 1S/C9H6BrF3O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone are not mentioned in the search results, it is known that similar compounds like 2,2,2-Trifluoroacetophenone undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The storage temperature is ambient and it is shipped at ambient temperature .

Scientific Research Applications

Synthesis of Lusutrombopag

This compound is a key precursor for the synthesis of Lusutrombopag, a drug used to treat thrombocytopenia (low platelet count) in patients with chronic liver disease . The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound .

Enzymatic Synthesis

Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1-(3′-bromo-2′-methoxyphenyl)ethanone to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol . This indicates potential applications in enzymatic synthesis.

Antioxidant Activities

Derivatives of bromophenol, such as 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone, have shown antioxidant activities . They can ameliorate H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes .

Anticancer Activities

Bromophenol derivatives have also shown anticancer activities . Certain compounds inhibited the viability and induced apoptosis of leukemia K562 cells .

Anti-diabetic and Anti-inflammatory Activities

Bromophenol derivatives have potential anti-diabetic and anti-inflammatory activities . This opens up possibilities for further research in these areas.

Organocatalyst for Oxidation

2,2,2-Trifluoroacetophenone, a related compound, is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides . This suggests potential catalytic applications for 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone.

Synthesis of Fluorinated Polymers

2,2,2-Trifluoroacetophenone has been used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability, and good film-forming properties . This suggests potential applications in polymer synthesis for 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone.

Synthesis of Vicinal Haloethers

An unexpected vicinal bromoether product was obtained when performing an aminobromination reaction of β, β-dicyanostyrene . This suggests potential applications in the synthesis of vicinal haloethers.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P271;P261;P280 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMLOGPFMENEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209625
Record name Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820639-77-7
Record name Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820639-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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